molecular formula C13H17N3O B12356954 6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one

6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one

Cat. No.: B12356954
M. Wt: 231.29 g/mol
InChI Key: DQDXANLOYHLDKR-UHFFFAOYSA-N
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Description

6-Benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one can be achieved through various synthetic routes. One common method involves the reaction of stereoisomeric 1-benzyl-3-hydroxy-3-methyl-6-phenyl-4-piperidines with potassium thiocyanate in acetic acid. This reaction leads to the formation of the corresponding oxazolo[5,4-c]pyridines, which can be rearranged into the desired pyrazolopyridine by boiling in o-xylene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like acetic acid or o-xylene.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazolopyridine scaffold.

Scientific Research Applications

6-Benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one include other pyrazolopyridines such as:

  • 1H-pyrazolo[3,4-b]pyridines
  • 1H-pyrazolo[4,3-c]pyridines
  • 1H-pyrazolo[3,4-d]pyrimidines

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C13H17N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,17)

InChI Key

DQDXANLOYHLDKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C(=O)NN2)CC3=CC=CC=C3

Origin of Product

United States

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